Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate
Overview
Description
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as acylation, amination, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmacological studies.
Industry: It can be utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in biological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate: Shares the trifluoromethyl and chloro substituents but differs in the core structure.
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: Similar functional groups but with a different halogen and core structure.
4-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group but lacks the complex thiophene and carbamoyl structures.
Uniqueness
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups and the thiophene core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF3N2O5S/c1-4-35-23(33)18-12(2)19(21(32)29-17-11-14(24(26,27)28)7-10-16(17)25)36-22(18)30-20(31)13-5-8-15(34-3)9-6-13/h5-11H,4H2,1-3H3,(H,29,32)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGOXOOZDUQAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366780 | |
Record name | Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6069-01-8 | |
Record name | Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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